

Spectroscopic comparison of (2S)-4-bromobutan-2-amine and related analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (2S)-4-bromobutan-2-amine

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A Spectroscopic Comparison of (2S)-4-bromobutan-2-amine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **(2S)-4-bromobutan-2-amine** and a selection of its structural analogs. The data presented is essential for the identification, characterization, and quality control of these compounds in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

(2S)-4-bromobutan-2-amine is a chiral primary amine containing a bromine atom, making it a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its stereochemistry and the presence of two reactive functional groups (amine and bromoalkane) allow for diverse chemical modifications. Understanding the spectroscopic properties of this compound and its analogs is crucial for confirming its structure and purity. This guide will compare the spectroscopic data of (2S)-4-bromobutan-2-amine with its regioisomer, 1-bromobutan-2-amine, its secondary amine analog, N-methyl-(2S)-4-bromobutan-2-amine, and the related alkyl halide, 2-bromobutane.



Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **(2S)-4-bromobutan-2-amine** and its analogs. Predicted data for **(2S)-4-bromobutan-2-amine** and its N-methyl analog are based on established spectroscopic principles and data from closely related compounds.

¹H NMR Spectral Data (Predicted/Experimental)

Solvent: CDCl3 Frequency: 400 MHz

Compound	δ (ppm) - H1 (CH₃)	δ (ppm) - H2 (CH₂)	δ (ppm) - H3 (CH)	δ (ppm) - H4 (CH₂)	δ (ppm) - NH/NH₂
(2S)-4- bromobutan- 2-amine (Predicted)	~1.2 (d)	~1.9-2.1 (m)	~3.0-3.2 (m)	~3.4-3.5 (t)	~1.5 (br s)
1- bromobutan- 2-amine	Not applicable	~2.8-3.0 (m)	~3.2-3.4 (m)	~3.5 (dd)	~1.6 (br s)
N-methyl- (2S)-4- bromobutan- 2-amine (Predicted)	~1.1 (d)	~1.8-2.0 (m)	~2.8-3.0 (m)	~3.4 (t)	~2.4 (s, N- CH₃), ~1.4 (br s, NH)
2- Bromobutane [1]	~1.0 (t)	~1.7-1.9 (m)	~4.1 (m)	~1.7 (d)	Not applicable

d: doublet, t: triplet, m: multiplet, dd: doublet of doublets, br s: broad singlet

¹³C NMR Spectral Data (Predicted/Experimental)

Solvent: CDCl3 Frequency: 100 MHz



Compound	δ (ppm) - C1 (CH₃)	δ (ppm) - C2 (CH ₂)	δ (ppm) - C3 (CH)	δ (ppm) - C4 (CH ₂)
(2S)-4- bromobutan-2- amine (Predicted)	~23.0	~40.0	~50.0	~35.0
1-bromobutan-2- amine	Not applicable	~52.0	~38.0	~33.0
N-methyl-(2S)-4- bromobutan-2- amine (Predicted)	~20.0	~38.0	~58.0	~34.0
2- Bromobutane[2]	~21.5	~33.5	~54.0	~26.0

IR Spectral Data

Compound	ν (cm⁻¹) - N-H stretch	ν (cm ⁻¹) - C-H stretch	ν (cm ⁻¹) - N-H bend	ν (cm ⁻¹) - C-Br stretch
(2S)-4- bromobutan-2- amine (Predicted)	~3300-3400 (two bands)	~2850-2960	~1600	~550-650
1-bromobutan-2- amine	~3300-3400 (two bands)	~2850-2960	~1600	~550-650
N-methyl-(2S)-4- bromobutan-2- amine (Predicted)	~3300-3350 (one band)	~2850-2960	Not applicable	~550-650
2-Bromobutane	Not applicable	~2850-2975	Not applicable	~550-650

Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)
(2S)-4-bromobutan-2- amine	C4H10BrN	152.03	[M]+• and [M+2]+• (~1:1 ratio), fragments from α-cleavage (loss of CH ₂ CH ₂ Br or CH ₃) and loss of Br.
1-bromobutan-2- amine	C4H10BrN	152.03	[M]+• and [M+2]+• (~1:1 ratio), fragments from α-cleavage (loss of CH ₂ Br or C ₂ H ₅) and loss of Br.
N-methyl-(2S)-4- bromobutan-2-amine	C5H12BrN	166.06	[M]+• and [M+2]+• (~1:1 ratio), fragments from α-cleavage (loss of CH ₂ CH ₂ Br or CH ₃) and loss of Br.
2-Bromobutane[3]	C4H9Br	137.02	[M]+• and [M+2]+• (~1:1 ratio), [M-Br]+, and various alkyl fragments.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.



- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. Data was collected with 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.
- Data Processing: All spectra were processed using standard NMR software. The free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

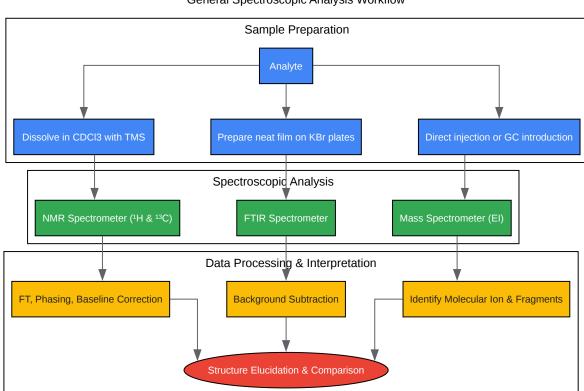
- Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
- Data Acquisition: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
- Data Analysis: The positions of the major absorption bands were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column for volatile compounds.
- Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer over a mass-to-charge (m/z) range of 40-400 amu.
- Data Analysis: The molecular ion peaks ([M]+• and [M+2]+•) and major fragment ions were identified. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) was used to confirm the presence of bromine in the molecule and its fragments.[3][4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the target compounds.



General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Analogs

The diagram below illustrates the structural relationships between **(2S)-4-bromobutan-2-amine** and the compared analogs.



Structural Relationships of Analogs (2S)-4-bromobutan-2-amine Regioisomer N-alkylation Amine replaced by H N-methyl-(2S)-4-bromobutan-2-amine 2-bromobutane

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Caption: Analog Structural Relationships.

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- To cite this document: BenchChem. [Spectroscopic comparison of (2S)-4-bromobutan-2-amine and related analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15301743#spectroscopic-comparison-of-2s-4-bromobutan-2-amine-and-related-analogs]



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